An In-Depth Technical Guide to N,2-Dimethylpyrimidin-5-amine: Molecular Structure and Synthetic Insights
An In-Depth Technical Guide to N,2-Dimethylpyrimidin-5-amine: Molecular Structure and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,2-Dimethylpyrimidin-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. We will delve into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and its prospective role in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.
Core Molecular Attributes of N,2-Dimethylpyrimidin-5-amine
N,2-Dimethylpyrimidin-5-amine is a substituted pyrimidine with the chemical formula C₆H₉N₃.[1] Its molecular weight is 123.16 g/mol . The structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methyl group at the 2-position and an amino group at the 5-position. The amino group is further substituted with a methyl group, leading to the N-methylamino functionality.
Table 1: Key Molecular Properties of N,2-Dimethylpyrimidin-5-amine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| IUPAC Name | N,2-dimethylpyrimidin-5-amine | |
| CAS Number | 77961-31-0 |
The arrangement of the substituents on the pyrimidine ring is crucial for its chemical reactivity and biological activity. The electron-donating nature of the amino and methyl groups influences the electron density of the pyrimidine ring, impacting its interaction with biological targets.
Caption: 2D Molecular Structure of N,2-Dimethylpyrimidin-5-amine.
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the N-methyl protons, and the C-methyl protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 2: Predicted ¹H NMR Spectral Data for N,2-Dimethylpyrimidin-5-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4/H-6 | 8.0 - 8.5 | Singlet |
| N-H | 4.5 - 5.5 | Broad Singlet |
| N-CH₃ | 2.8 - 3.2 | Singlet |
| C-CH₃ | 2.4 - 2.7 | Singlet |
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons will be influenced by the nitrogen atoms and the substituents.
Table 3: Predicted ¹³C NMR Spectral Data for N,2-Dimethylpyrimidin-5-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-4 | 155 - 160 |
| Pyrimidine C-5 | 115 - 125 |
| Pyrimidine C-6 | 150 - 155 |
| N-CH₃ | 30 - 35 |
| C-CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of N,2-Dimethylpyrimidin-5-amine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Predicted Key IR Absorption Bands for N,2-Dimethylpyrimidin-5-amine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Secondary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Pyrimidine ring |
| C-H Stretch (aliphatic) | 2850 - 3000 | Methyl groups |
| C=N and C=C Stretch | 1550 - 1650 | Pyrimidine ring |
| N-H Bend | 1500 - 1600 | Secondary amine |
| C-N Stretch | 1250 - 1350 | Aromatic amine |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, N,2-Dimethylpyrimidin-5-amine is expected to show a molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern would likely involve the loss of methyl radicals (CH₃) and potentially cleavage of the pyrimidine ring.
Synthetic Strategies
The synthesis of N,2-Dimethylpyrimidin-5-amine can be approached through several established methods for the construction of substituted pyrimidines. A plausible and efficient route would involve a multi-step synthesis starting from readily available precursors. One such strategy is the condensation of a suitable three-carbon precursor with an amidine, followed by functional group manipulations.
A potential synthetic approach could start from a 5-aminopyrimidine derivative, followed by N-methylation. Alternatively, a more convergent synthesis could involve the cyclization of a precursor already containing the N-methylamino group.
A common and versatile method for the synthesis of substituted pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] For N,2-Dimethylpyrimidin-5-amine, a modified approach would be necessary to introduce the amino group at the 5-position.
Another powerful method for the synthesis of aminopyrimidines is the Buchwald-Hartwig amination, which allows for the coupling of an amine with a halopyrimidine.[2] This could be a viable route if a suitable halo-dimethylpyrimidine precursor is accessible.
Caption: A generalized workflow for the synthesis and characterization of N,2-Dimethylpyrimidin-5-amine.
Exemplary Synthetic Protocol (Hypothetical)
Step 1: Synthesis of a 5-Halogenated-2-methylpyrimidine Intermediate
A suitable starting material, such as 2-methyl-5-bromopyrimidine, would be required. This can often be synthesized from commercially available pyrimidine precursors through halogenation reactions.
Step 2: N-Methylation of the Amino Group
The 5-amino-2-methylpyrimidine can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to introduce the methyl group onto the amino nitrogen. Careful control of reaction conditions is necessary to avoid over-methylation.
Step 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)
A more direct approach would involve the coupling of 5-bromo-2-methylpyrimidine with methylamine using a palladium catalyst and a suitable phosphine ligand. This method often provides high yields and good functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
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To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-2-methylpyrimidine (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
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Add a solution of methylamine in a suitable solvent (e.g., THF or dioxane, 1.2 mmol).
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Add an anhydrous solvent such as toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford N,2-Dimethylpyrimidin-5-amine.
Potential Applications in Drug Discovery and Materials Science
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of N,2-Dimethylpyrimidin-5-amine makes it an interesting candidate for further investigation as a scaffold for the development of novel therapeutic agents. The presence of the N-methylamino group can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-like properties.
Furthermore, substituted pyrimidines are also explored in materials science for their potential use in organic light-emitting diodes (OLEDs) and other electronic applications due to their electron-deficient nature and tunable photophysical properties.
Safety and Handling
As with any chemical compound, N,2-Dimethylpyrimidin-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
N,2-Dimethylpyrimidin-5-amine is a heterocyclic compound with a molecular structure that suggests potential for a variety of applications, particularly in the field of drug discovery. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties and plausible synthetic routes based on established chemical principles and data from analogous structures. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of N,2-Dimethylpyrimidin-5-amine and to unlock its full potential in scientific research and development.
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